Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate: is a chemical compound with the molecular formula C28H52N2O6. It is known for its unique structure, which includes two dibutylamino groups and a hexanedioate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate typically involves the esterification of hexanedioic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dibutylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or esters.
Wissenschaftliche Forschungsanwendungen
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[1-(dimethylamino)-1-oxopropan-2-yl] hexanedioate
- Bis[1-(diethylamino)-1-oxopropan-2-yl] hexanedioate
- Bis[1-(dipropylamino)-1-oxopropan-2-yl] hexanedioate
Uniqueness
Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate is unique due to its specific dibutylamino groups, which confer distinct chemical properties and reactivity compared to its dimethyl, diethyl, and dipropyl analogs. These differences can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
5462-58-8 |
---|---|
Molekularformel |
C28H52N2O6 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate |
InChI |
InChI=1S/C28H52N2O6/c1-7-11-19-29(20-12-8-2)27(33)23(5)35-25(31)17-15-16-18-26(32)36-24(6)28(34)30(21-13-9-3)22-14-10-4/h23-24H,7-22H2,1-6H3 |
InChI-Schlüssel |
OUZPZDXEWWORGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.